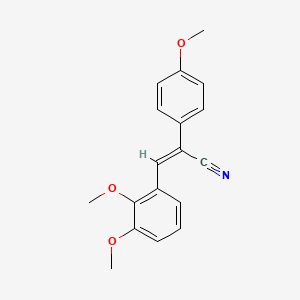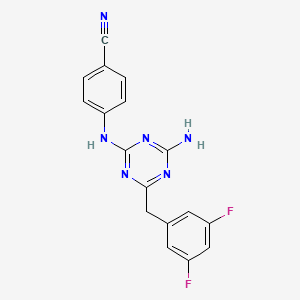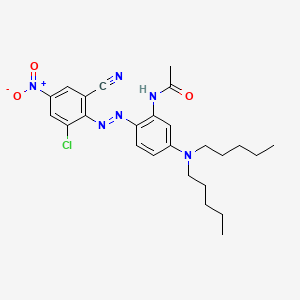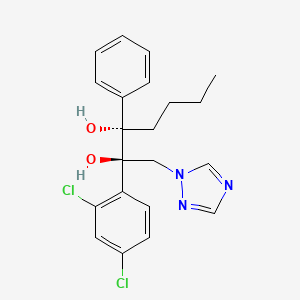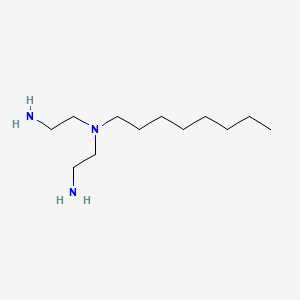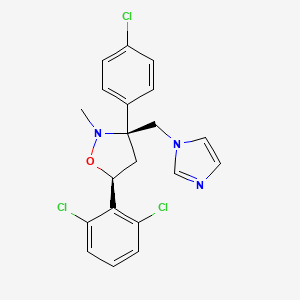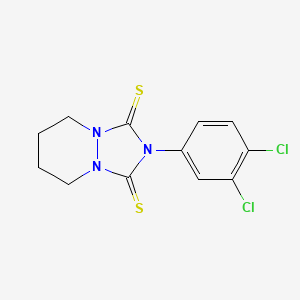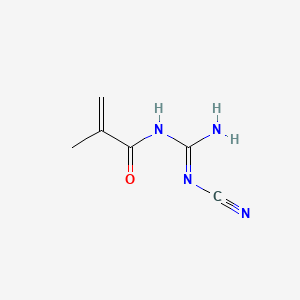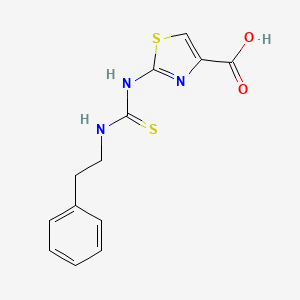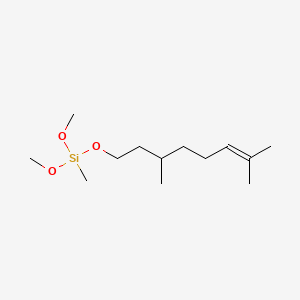
6-Hepten-3-yn-2-ol, 2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hepten-3-yn-2-ol, 2,6-dimethyl- is an organic compound with the molecular formula C9H14O It is characterized by the presence of both double and triple bonds, making it an alkenyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hepten-3-yn-2-ol, 2,6-dimethyl- typically involves the use of starting materials such as heptene and propargyl alcohol. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for 6-Hepten-3-yn-2-ol, 2,6-dimethyl- may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Hepten-3-yn-2-ol, 2,6-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The alkenyne structure allows for substitution reactions at the double or triple bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or alkanes .
Scientific Research Applications
6-Hepten-3-yn-2-ol, 2,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hepten-3-yn-2-ol, 2,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylhept-6-en-3-yn-2-ol: A closely related compound with similar structural features.
6-Hepten-2-ol, 2,6-dimethyl-: Another similar compound with slight variations in the position of functional groups.
Uniqueness
6-Hepten-3-yn-2-ol, 2,6-dimethyl- stands out due to its specific combination of double and triple bonds, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
28246-76-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,6-dimethylhept-6-en-3-yn-2-ol |
InChI |
InChI=1S/C9H14O/c1-8(2)6-5-7-9(3,4)10/h10H,1,6H2,2-4H3 |
InChI Key |
YHRYIGJRTPXVNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC#CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)
